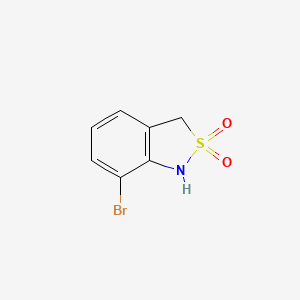

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Description

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is a heterocyclic compound featuring a benzothiazole dioxide core with a bromine substituent at the 7-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The sulfone (dioxide) group enhances electrophilicity, while the bromine atom may influence reactivity and binding interactions in biological systems.

Properties

IUPAC Name |

7-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPIMBWHBDZSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characteristics and Properties

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide (also known as 7-bromo-3H-2,1-benzothiazole 2,2-dioxide) belongs to the class of heterocyclic compounds containing both sulfur and nitrogen atoms in a fused ring system. The molecular formula is C7H6BrNO2S with a molecular weight of 248.1 g/mol. The compound features a benzene ring fused with a thiazole ring, with the key characteristics being:

- Bromine substituent at the 7-position of the benzene ring

- Sulfone group (SO2) at positions 2,2

- Retention of the 1,3-dihydro configuration

The structural integrity of similar benzothiazole derivatives has been confirmed through various analytical techniques including X-ray crystallography, which reveals important bond lengths and angles. For similar compounds, the S-N bond lengths typically range from 1.649-1.650 Å, while S-C bond lengths are approximately 1.755 Å.

General Synthetic Approaches for Benzothiazole Dioxide Derivatives

Cyclization Methods

The predominant approach for synthesizing benzothiazole 2,2-dioxide derivatives involves cyclization reactions of appropriately substituted precursors. These methods typically involve:

- Formation of sulfonamide intermediates

- Intramolecular cyclization to form the heterocyclic ring

- Introduction of substituents either before or after cyclization

Cyclization methods can be categorized based on the key bond formations that occur during the ring closure step. For benzothiazole dioxide derivatives, the C-N bond formation is critical, often facilitated by nucleophilic substitution reactions.

Functional Group Transformation

Another general approach involves the modification of existing benzothiazole structures through functional group transformations. This may include:

- Selective bromination of the benzene ring

- Oxidation of the sulfur atom to the dioxide

- Protection/deprotection strategies for selective functionalization

Specific Preparation Methods for 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Modified Lombardino Procedure

Based on the synthesis of related compounds, a modified Lombardino procedure represents an effective method for preparing 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide. This three-step synthesis involves:

Step 1: Formation of Sulfonamide Intermediate

The process begins with the reaction of 2-amino-4-bromobenzoate (or an appropriate bromoaniline derivative) with methanesulfonyl chloride in dichloromethane. The reaction mixture must be maintained at alkaline pH using triethylamine to facilitate the formation of the sulfonamide intermediate.

Step 2: Cyclization Reaction

The resulting sulfonamide intermediate undergoes an intramolecular cyclization reaction in the presence of a strong base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF). This step forms the critical heterocyclic ring structure. The reaction typically requires 14-16 hours at room temperature to ensure complete conversion.

Step 3: Oxidation and Purification

The final step involves oxidation of the sulfur atom to form the dioxide, followed by acidification to pH 5-6 and recrystallization from ethanol to obtain pure crystals of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide.

Thionyl Chloride-Mediated Synthesis

Drawing from the preparation methods of similar thiadiazole compounds, thionyl chloride-mediated synthesis offers an alternative approach:

Step 1: Diazotization and Coupling

Starting with an appropriate brominated aniline derivative, diazotization followed by coupling with a suitable sulfur-containing compound establishes the core heterocyclic structure.

Step 2: Oxidation and Cyclization

Treatment of the intermediate with thionyl chloride promotes both oxidation of the sulfur and facilitates cyclization. The reaction typically requires careful temperature control and extended reaction times.

Step 3: Hydrolysis and Purification

The resulting intermediate undergoes hydrolysis under acidic conditions (typically 6N HCl under reflux), followed by purification steps to yield the target compound with high purity.

Direct Bromination of Benzothiazole Dioxide

For laboratories with access to unbrominated benzothiazole dioxide precursors, direct bromination offers a straightforward approach:

Step 1: Preparation of Brominating Reagent

Preparation of a selective brominating agent such as tetrabutylammonium tribromide in dichloromethane serves as an effective reagent for selective bromination at the 7-position.

Step 2: Controlled Bromination

The benzothiazole dioxide precursor is treated with the brominating agent under carefully controlled conditions (typically room temperature for 15-24 hours) to achieve selective bromination at the desired position.

Step 3: Workup and Purification

Following bromination, the reaction mixture undergoes workup with sodium bicarbonate washing, followed by recrystallization to yield the pure 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide.

Comparative Analysis of Preparation Methods

The various preparation methods can be evaluated based on several criteria, including yield, reaction conditions, and practical considerations. Table 1 presents a comparative analysis of the described methods.

Table 1: Comparison of Preparation Methods for 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

| Method | Key Reagents | Reaction Conditions | Expected Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Modified Lombardino Procedure | Methanesulfonyl chloride, NaH, DMF | Step 1: 60-70°C, 2-3 days Step 2: RT, 14-16 h Step 3: RT, 3-4 h |

65-75 | - Established methodology - High purity product - Selective functionalization |

- Extended reaction time - Multiple purification steps - Use of hazardous reagents |

| Thionyl Chloride-Mediated Synthesis | Thionyl chloride, HCl | Step 1: RT, 2-3 h Step 2: 105°C, 9 h Step 3: Reflux, 2-3 h |

70-80 | - Shorter reaction times - Higher overall yield - Fewer purification steps |

- Temperature sensitivity - Handling of thionyl chloride - Potential side reactions |

| Direct Bromination | Tetrabutylammonium tribromide, DCM/MeOH | RT, 15-24 h | 55-65 | - Single-step process - Milder conditions - Simpler equipment |

- Requires precursor synthesis - Position selectivity challenges - Lower overall yield |

Reaction Mechanism Analysis

Cyclization Mechanism

The key step in the formation of the benzothiazole dioxide ring system involves an intramolecular nucleophilic substitution reaction. The mechanism proceeds as follows:

- Deprotonation of the sulfonamide nitrogen by a strong base (typically NaH)

- Nucleophilic attack by the resulting anion on the carbonyl carbon

- Ring closure and elimination of the leaving group

- Tautomerization to form the stable benzothiazole structure

This cyclization is typically the rate-determining step in the synthesis and requires careful optimization of reaction conditions to achieve high yields.

Bromination Mechanism

For methods involving direct bromination, the mechanism generally involves electrophilic aromatic substitution:

- Formation of the electrophilic bromine species from the brominating agent

- Attack of the electrophile at the most electron-rich position of the benzene ring

- Deprotonation to restore aromaticity

- Position selectivity determined by both electronic and steric factors

The electron-withdrawing nature of the thiazole dioxide portion influences the regioselectivity of bromination, typically favoring the 7-position under controlled conditions.

Optimization Strategies and Parameters

Optimization of the synthesis of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide requires careful attention to several key parameters:

Temperature Control

Temperature management is critical for several stages of the synthesis:

- Sulfonamide formation: 60-70°C appears optimal for balancing reaction rate with minimizing side reactions

- Cyclization: Room temperature conditions (20-25°C) generally provide the best balance of reactivity and selectivity

- Bromination: Lower temperatures (0-25°C) typically favor selectivity over reaction rate

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

- Dichloromethane (DCM): Preferred for sulfonamide formation and bromination due to good solubility of reagents and moderate reactivity

- N,N-Dimethylformamide (DMF): Essential for cyclization steps due to its ability to stabilize charged intermediates and promote intramolecular reactions

- Ethanol: Optimal for recrystallization and purification steps

Catalyst and Base Considerations

Different bases offer varying advantages depending on the synthetic stage:

- Triethylamine: Effective for maintaining alkaline conditions during sulfonamide formation

- Sodium hydride (NaH): Provides the strong basicity needed for deprotonation and cyclization steps

- Sodium bicarbonate: Suitable for workup procedures to neutralize acidic byproducts

Purification Techniques

Obtaining high-purity 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide requires effective purification:

- Recrystallization from ethanol consistently produces high-quality crystals

- Column chromatography with optimized solvent systems can separate closely related impurities

- Trituration with appropriate solvents can remove colored impurities that resist other purification methods

Analytical Characterization and Quality Control

Spectroscopic Analysis

Confirmation of successful synthesis and purity assessment relies on multiple analytical techniques:

1H NMR Spectroscopy : The 1H NMR spectrum of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide typically exhibits:

- Aromatic protons in the range δ 7.2-8.4 ppm

- Methylene protons of the dihydro group at approximately δ 4.3-4.5 ppm

- NH proton typically appearing as a broad singlet at δ 10-11 ppm

13C NMR Spectroscopy : Key carbon signals include:

- Aromatic carbons in the range δ 120-140 ppm

- Quaternary carbon bearing the bromine substituent at approximately δ 125-130 ppm

- Methylene carbon of the dihydro group at approximately δ 50-55 ppm

Infrared Spectroscopy : Characteristic bands include:

- SO2 stretching vibrations at approximately 1320-1310 cm-1 and 1140-1120 cm-1

- NH stretching at approximately 3200-3100 cm-1

- C-Br stretching at approximately 750-700 cm-1

Crystallographic Analysis

X-ray crystallography of similar benzothiazole dioxide derivatives has revealed important structural features that can be expected for 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide:

- The thiazine ring typically adopts a twisted conformation

- S=O bond distances are generally equal at approximately 1.420-1.421 Å

- The S-N bond length is typically around 1.649-1.650 Å

- The S-C bond length is approximately 1.755 Å

These crystallographic parameters provide valuable benchmarks for confirming the structural integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

The benzothiazole scaffold, including derivatives like 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide, has been extensively studied for its medicinal properties.

Biological Activities

Research indicates that compounds within this class exhibit a range of biological activities:

- Antimicrobial : Derivatives have shown effectiveness against various bacterial strains.

- Antitumor : Some studies report cytotoxic effects on cancer cell lines.

- Anti-inflammatory : The compound has been linked to the inhibition of inflammatory pathways.

A notable study demonstrated that benzothiazole derivatives could inhibit lipoxygenase, an enzyme involved in inflammatory responses .

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antitumor | Cytotoxic effects observed in several cancer cell lines |

| Anti-inflammatory | Inhibition of lipoxygenase activity |

Pharmacological Insights

In pharmacology, the exploration of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide has revealed promising therapeutic potentials:

Case Studies

-

Antitubercular Activity : Recent findings indicate that benzothiazole derivatives can outperform traditional antitubercular agents in efficacy while maintaining lower toxicity profiles .

- Example : Compounds synthesized from this scaffold showed better binding affinity to DprE1 protein targets associated with Mycobacterium tuberculosis.

- Neuroprotective Effects : Research has highlighted neuroprotective properties attributed to certain benzothiazole derivatives, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis Applications

The unique reactivity of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide makes it valuable in organic synthesis:

Synthetic Pathways

The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows for the development of novel materials with specific functionalities.

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Effective in Suzuki-Miyaura reactions for forming arylated derivatives |

| Nucleophilic Substitution | Reactivity with different nucleophiles enhances synthetic versatility |

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease processes .

Comparison with Similar Compounds

Structural Analogs: 2,3-Dihydro-1,2-benzothiazole 1,1-dioxides

describes the synthesis of 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (e.g., compound 11 ) via reaction with N,N-dimethylsulfamoyl chloride. Key differences from the target compound include:

- Core Structure : The analog has a 1,2-benzothiazole dioxide framework, whereas the target compound features a 2,1-benzothiazole dioxide orientation.

- Substituents : The absence of a bromine substituent in compound 11 reduces steric hindrance and alters electronic effects.

Benzothiadiazole Dioxides (Merck Series)

highlights 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dioxides, such as compound 67 , which exhibit EC50 values <1.5 µM in FLIPR and GTPγS assays. Comparisons include:

Brominated Benzodithiazine Derivatives

reports a brominated benzodithiazine (compound 8 ) synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde. Key parallels include:

- Halogen Incorporation : Both compounds feature bromine, which may stabilize aromatic π-systems or mediate halogen bonding.

- Synthetic Yield : Compound 8 was obtained in 92% yield, suggesting efficient bromine integration in heterocycles.

- Spectroscopic Characterization : IR and NMR data for compound 8 (e.g., SO₂ peaks at 1335–1160 cm⁻¹) provide a benchmark for analyzing the target compound’s structure .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety with a bromo substituent at the seventh position and a dioxo group at the second position. Its molecular formula contributes to its reactivity and biological properties.

Biological Activities

7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens.

- Antiviral Properties : It has been evaluated for its potential in combating viral infections.

- Anticancer Activity : Research indicates that derivatives of this compound possess significant anticancer properties.

- Antidiabetic Effects : Studies have suggested its role in modulating glucose levels.

- Antihypertensive Effects : It has been reported to influence blood pressure regulation.

The mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. This modulation affects various cellular pathways essential for disease progression.

Synthesis Methods

Several methods have been developed for synthesizing 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide:

- Biginelli Reaction : A three-component reaction involving benzothiazolyloxobutanamide and substituted aromatic aldehydes.

- Copper(I) Catalysis : Utilizes copper(I) in a one-pot reaction to create derivatives with enhanced biological activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- A study reported that derivatives exhibited remarkable anticancer activity compared to standard drugs like etoposide.

- Another investigation focused on its anti-tubercular properties, revealing that certain derivatives had better activity than traditional treatments .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Antiviral | Potential in combating viral infections | |

| Anticancer | Significant activity compared to etoposide | |

| Antidiabetic | Modulates glucose levels | |

| Antihypertensive | Influences blood pressure regulation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide, and how do reaction conditions influence yield?

- Methodology : The synthesis of brominated benzothiazole derivatives typically involves palladium-catalyzed cross-coupling reactions or halogenation strategies. For example, bis(triphenylphosphine)palladium dichloride and copper iodide have been used in analogous brominated benzothiazine syntheses under reflux conditions with Et3N/THF solvent systems . Key variables include reaction time (48–72 hours), temperature (55–80°C), and stoichiometric ratios of halogenating agents. Yield optimization often requires recrystallization (e.g., ethanol) or silica gel chromatography for purification.

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in brominated benzothiazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For instance, studies on 6-bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide used SC-XRD to determine bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic and heterocyclic rings . Complementary techniques include <sup>1</sup>H/<sup>13</sup>C NMR (for substituent positioning) and IR spectroscopy (to confirm sulfone groups via S=O stretches at ~1150–1300 cm<sup>-1</sup>).

Q. What stability and handling precautions are necessary for sulfone-containing brominated heterocycles?

- Methodology : Stability assessments should include thermal gravimetric analysis (TGA) and exposure tests to light/moisture. Safety data for analogous compounds (e.g., 2,1,3-benzothiadiazole) recommend storage in inert atmospheres (argon) at 2–8°C to prevent decomposition. Reactivity with strong oxidizing agents or reducing metals must be avoided .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide in cross-coupling reactions?

- Methodology : Bromine’s electron-withdrawing nature activates the benzothiazole core for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) can map charge distribution, while kinetic experiments (e.g., varying Pd catalysts) reveal steric/electronic effects. For example, bulky ligands (e.g., XPhos) may enhance selectivity for C-Br bond activation over competing pathways .

Q. What strategies address crystallographic challenges (e.g., disorder, weak diffraction) in halogenated benzothiazole derivatives?

- Methodology : High-resolution SC-XRD data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement software (e.g., SHELX) are essential. For disordered bromine atoms, anisotropic displacement parameters and restraints on bond distances/angles improve model accuracy. Studies on 6-bromo-3,3-dichloro derivatives achieved R1 values < 0.05 via iterative refinement .

Q. How do substituent variations (e.g., alkyl groups, halogens) at the 1-position modulate the photophysical properties of benzothiazole sulfones?

- Methodology : UV-Vis and fluorescence spectroscopy can correlate substituent effects (e.g., electron-donating alkyl groups) with bathochromic shifts in absorption/emission spectra. For example, 4,7-diphenylethynyl-2,1,3-benzothiadiazole analogs exhibit λmax > 400 nm due to extended π-conjugation . Time-dependent DFT (TD-DFT) simulations further validate experimental trends.

Q. What mechanistic pathways explain competing side reactions (e.g., dehalogenation, ring-opening) during functionalization of brominated benzothiazoles?

- Methodology : Isotopic labeling (<sup>13</sup>C/<sup>81</sup>Br) and tandem mass spectrometry (MS/MS) track reaction intermediates. For example, competing dehalogenation in Pd-catalyzed reactions may arise from β-hydride elimination, which can be suppressed using chelating ligands (e.g., dppf) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for brominated benzothiazoles: How to reconcile variability?

- Analysis : Variations may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can identify polymorph transitions, while purity checks via HPLC (≥99%) ensure consistency. For example, recrystallization solvents (ethanol vs. acetone) produce distinct crystal habits, affecting melting ranges by 5–10°C .

Q. Conflicting computational vs. experimental dipole moments in sulfone-containing heterocycles: Which factors dominate?

- Analysis : Solvent effects (polar vs. nonpolar) and crystal packing forces (e.g., hydrogen bonding in SC-XRD structures) significantly influence dipole moments. Hybrid QM/MM simulations incorporating solvent models (e.g., COSMO) improve agreement with experimental data .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.